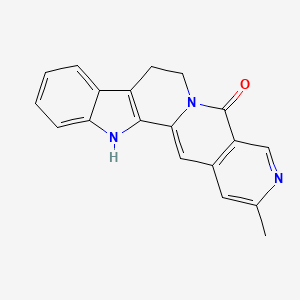
Angustidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angustidine is a natural product found in Sarcocephalus latifolius and Cephalanthus natalensis with data available.
科学研究应用
Pharmacological Applications
Cholinesterase Inhibition
Angustidine has been studied for its inhibitory effects on cholinesterases, enzymes that break down acetylcholine in the body. Research indicates that this compound binds effectively to the active site of acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The binding involves hydrogen bonding with specific amino acids in the enzyme, enhancing its potential as a therapeutic agent .
Antitumor Activity
Although research on this compound's antitumor effects is limited, it is related to other alkaloids known for their anticancer properties. Studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent . Further exploration into its analogs has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Drug Development
Drug Metabolism Studies
Stable-labeled compounds, including this compound, are essential in pharmacokinetics to understand drug absorption, distribution, metabolism, and excretion. These studies help researchers predict how this compound interacts with biological systems, which is critical for drug formulation and safety assessment . By incorporating isotopically labeled this compound into clinical trials, scientists can monitor its metabolic pathways and optimize dosing regimens.
Personalized Medicine
The application of this compound in personalized medicine is significant. By analyzing how individual patients metabolize this compound, healthcare providers can tailor treatments based on genetic and biochemical profiles. This approach enhances treatment efficacy and minimizes adverse effects .
Biochemical Research
Biomarker Identification
this compound's role in biomarker identification is noteworthy. It can be used as a probe in diagnostic assays to track disease biomarkers with high sensitivity. This capability is vital for early diagnosis and monitoring of diseases such as cancer and metabolic disorders .
Molecular Docking Studies
Research involving molecular docking simulations has provided insights into the interactions between this compound and various biological targets. These studies help elucidate the mechanisms by which this compound exerts its effects at the molecular level, paving the way for further drug development efforts .
Data Table: Summary of this compound Applications
Case Studies
- Cholinesterase Inhibition Study : A study conducted by Liew et al. (2015) utilized molecular docking to demonstrate how this compound interacts with acetylcholinesterase. The findings revealed that specific structural features of this compound contribute to its inhibitory potency against this enzyme, suggesting its utility in treating Alzheimer's disease.
- Antitumor Activity Investigation : Research exploring the cytotoxic effects of this compound analogs showed significant inhibition of cell proliferation in various cancer cell lines, including non-small cell lung cancer and cervical cancer models. These findings warrant further investigation into this compound's potential as an anticancer therapeutic.
- Pharmacokinetic Analysis : A comprehensive pharmacokinetic study highlighted how stable-labeled this compound can be employed to trace metabolic pathways in clinical settings, providing valuable data for optimizing drug formulations and improving patient outcomes.
属性
CAS 编号 |
40217-50-3 |
|---|---|
分子式 |
C19H15N3O |
分子量 |
301.3 g/mol |
IUPAC 名称 |
18-methyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one |
InChI |
InChI=1S/C19H15N3O/c1-11-8-12-9-17-18-14(13-4-2-3-5-16(13)21-18)6-7-22(17)19(23)15(12)10-20-11/h2-5,8-10,21H,6-7H2,1H3 |
InChI 键 |
JCBVEVKMVDYNPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=N1)C(=O)N3CCC4=C(C3=C2)NC5=CC=CC=C45 |
规范 SMILES |
CC1=CC2=C(C=N1)C(=O)N3CCC4=C(C3=C2)NC5=CC=CC=C45 |
Key on ui other cas no. |
40217-50-3 |
同义词 |
angustidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















